2-[3-[Bis(2-chloroethyl)amino]anilino]-2-oxoacetic acid
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Overview
Description
2-[3-[Bis(2-chloroethyl)amino]anilino]-2-oxoacetic acid is a complex organic compound known for its significant applications in medicinal chemistry. This compound is structurally characterized by the presence of bis(2-chloroethyl)amino groups, which are known for their alkylating properties. These properties make it a valuable agent in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[Bis(2-chloroethyl)amino]anilino]-2-oxoacetic acid typically involves multiple steps. One common method includes the reaction of 3-nitroaniline with bis(2-chloroethyl)amine under controlled conditions to form the intermediate compound. This intermediate is then reduced to form the desired product. The reaction conditions often involve the use of solvents like methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-[Bis(2-chloroethyl)amino]anilino]-2-oxoacetic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the bis(2-chloroethyl)amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions include various derivatives of the original compound, often with modified functional groups that enhance its chemical properties.
Scientific Research Applications
2-[3-[Bis(2-chloroethyl)amino]anilino]-2-oxoacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving DNA alkylation and protein modification.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA replication.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The compound exerts its effects primarily through alkylation, where the bis(2-chloroethyl)amino groups form covalent bonds with nucleophilic sites in DNA and proteins. This leads to the disruption of normal cellular processes, making it effective in applications like cancer treatment. The molecular targets include guanine bases in DNA, leading to cross-linking and strand breaks.
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: Another nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Similar in structure and used for treating multiple myeloma.
Bis(2-chloroethyl)amine hydrochloride: A simpler compound with similar alkylating properties.
Uniqueness
2-[3-[Bis(2-chloroethyl)amino]anilino]-2-oxoacetic acid is unique due to its specific structural configuration, which provides a balance between reactivity and stability. This makes it particularly useful in targeted applications where controlled alkylation is required.
Properties
CAS No. |
7401-43-6 |
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Molecular Formula |
C12H14Cl2N2O3 |
Molecular Weight |
305.15 g/mol |
IUPAC Name |
2-[3-[bis(2-chloroethyl)amino]anilino]-2-oxoacetic acid |
InChI |
InChI=1S/C12H14Cl2N2O3/c13-4-6-16(7-5-14)10-3-1-2-9(8-10)15-11(17)12(18)19/h1-3,8H,4-7H2,(H,15,17)(H,18,19) |
InChI Key |
OOPHSNUPAKXULI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N(CCCl)CCCl)NC(=O)C(=O)O |
Origin of Product |
United States |
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